![molecular formula C13H22OSi B13792452 (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane is an organic compound that features a unique structure combining a cyclopenta[c]pyran ring with a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane typically involves multiple steps. One common method starts with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the trimethylsilane group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the trimethylsilane group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. The trimethylsilane group can enhance the lipophilicity of molecules, potentially improving their bioavailability.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism by which (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane exerts its effects depends on the specific application. In chemical reactions, the trimethylsilane group can act as a protecting group, stabilizing reactive intermediates and facilitating the formation of desired products. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl-: This compound shares the cyclopenta[c]pyran core but lacks the trimethylsilane group.
2H-Pyran, 3,4-dihydro-: Another related compound with a similar pyran ring structure.
Uniqueness
The presence of the trimethylsilane group in (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C13H22OSi |
|---|---|
Molecular Weight |
222.40 g/mol |
IUPAC Name |
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H22OSi/c1-13(2)9-10-7-6-8-11(10)12(14-13)15(3,4)5/h7H,6,8-9H2,1-5H3 |
InChI Key |
GSXGLXHSXUWUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CCCC2=C(O1)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


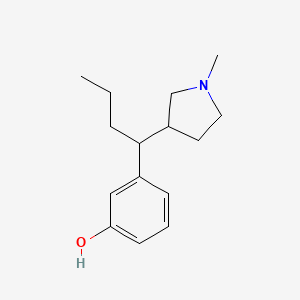
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)

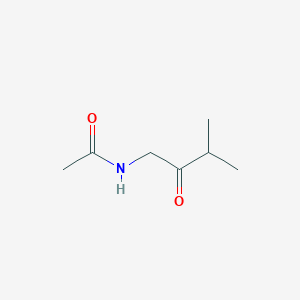
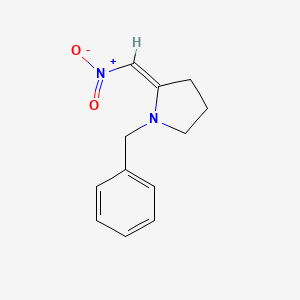
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
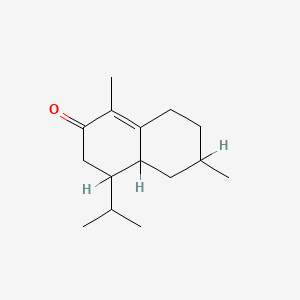

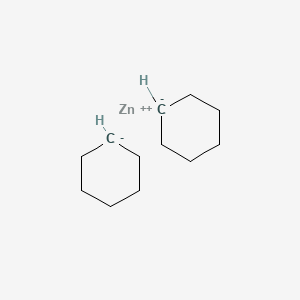
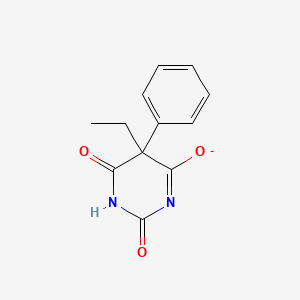

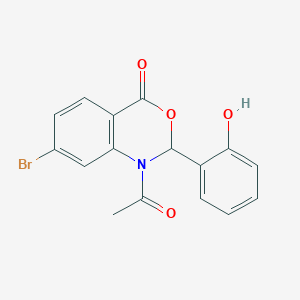
![2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
